(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal
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Overview
Description
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is a chemical compound characterized by the presence of two 4-chlorophenyl groups and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylhydrazine: A precursor in the synthesis of the compound.
4-chlorobenzaldehyde: Another precursor used in the synthesis.
Chlorthalidone: A related compound with similar structural features.
Uniqueness
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9+,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRQSLZINBFRP-CTRWYEAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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